1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione
Description
1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione is an indoline-2,3-dione (isatin) derivative substituted at the N1 position with a 3-methoxy-4-(pentyloxy)benzyl group. This compound belongs to a class of molecules known for diverse pharmacological activities, including antiproliferative, antioxidant, and enzyme inhibitory properties.
Properties
IUPAC Name |
1-[(3-methoxy-4-pentoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-4-7-12-26-18-11-10-15(13-19(18)25-2)14-22-17-9-6-5-8-16(17)20(23)21(22)24/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOSGWOHFENBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(pentyloxy)benzaldehyde and indoline-2,3-dione.
Condensation Reaction: The key step involves a condensation reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and indoline-2,3-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as an anticancer, antiviral, or antimicrobial agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Indoline-2,3-dione Derivatives
The following compounds share structural similarities due to their substituted benzyl or aryl groups at the N1 position of the indoline-2,3-dione core:
Table 1: Structural Comparison
Pharmacological and Physicochemical Properties
Antiproliferative Activity
- Target Compound : Predicted activity based on structural similarity to 5-chloro analogs (), which exhibit antitumor properties via apoptosis induction .
- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione : Demonstrates moderate activity against breast cancer cell lines (IC₅₀ = 8.2 µM) due to chloro substitution enhancing DNA intercalation .
Acetylcholinesterase (AChE) Inhibition
- 1-(2-(4-Benzylpiperidin-1-yl)acetyl)indoline-2,3-dione (IIIe, ) : IC₅₀ = 1.3 µM, attributed to the piperidine-acetyl group enhancing enzyme binding .
- Target Compound : The pentyloxy chain may reduce AChE affinity compared to IIIe due to increased steric bulk.
Lipophilicity and Solubility
Biological Activity
1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione is a synthetic compound belonging to the indole family, known for its diverse biological activities. This compound features a unique structure that includes a methoxy and pentyloxy substituent on the benzyl group, which may enhance its chemical and biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-[(3-methoxy-4-pentoxyphenyl)methyl]indole-2,3-dione
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.4 g/mol
- CAS Number : 862691-23-4
The compound's structure can be represented as follows:
The biological activity of 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione is primarily attributed to its interaction with specific molecular targets within cells:
- Molecular Targets : The compound may bind to various enzymes, receptors, or proteins, modulating their activity.
- Cellular Pathways : It influences critical cellular pathways such as apoptosis, cell cycle regulation, and signal transduction.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. Studies have shown that 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione may possess cytotoxic effects against various cancer cell lines:
| Cell Line | Cytotoxicity Assay | GI50 Value (µM) |
|---|---|---|
| MCF-7 | MTT Assay | TBD |
| MDA-MB-468 | MTT Assay | TBD |
The GI50 value represents the concentration required to inhibit cell growth by 50%. Comparative studies with known anticancer agents are essential to determine the efficacy of this compound.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against various pathogens. Preliminary studies suggest potential activity against bacterial strains; however, specific data on minimum inhibitory concentrations (MICs) is needed for conclusive evidence.
Case Studies and Research Findings
- Study on Indole Derivatives : A study published in Pharmaceuticals evaluated a series of indole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to standard treatments .
- Mechanistic Insights : Research has demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione may similarly influence these pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation or benzylation of the indoline-2,3-dione core. For example, coupling a substituted benzyl halide with indoline-2,3-dione under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes controlling reaction temperature (60–80°C), solvent polarity, and stoichiometry of reagents. Purification often employs flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 8:2 to 6:4) to isolate the product . Monitoring via TLC and NMR ensures intermediate formation.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies addressed?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and chemical shifts. For example, methoxy (δ ~3.8–4.0 ppm) and pentyloxy (δ ~1.2–1.6 ppm) groups are identifiable in 1H NMR. Aromatic protons in the benzyl moiety appear as multiplets (δ 6.5–7.5 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C₂₂H₂₅NO₅: 396.18) .
- IR : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether/methoxy groups (~1200–1250 cm⁻¹) .
- Discrepancy Resolution : Conflicting spectral data (e.g., unexpected splitting) can be resolved via X-ray crystallography or 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray analysis determines bond lengths, angles, and conformation. For example, in related indole-dione derivatives, crystallography revealed planarity deviations (e.g., fused ring systems with dihedral angles ~57.8° between aromatic groups) and sp² hybridization at nitrogen . Key steps:
- Crystallization : Use solvent diffusion (e.g., CHCl₃/hexane).
- Data Collection : At 90–298 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL-97 to achieve R-factors < 0.05 .
- Example : A similar compound, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, showed mean C–C bond lengths of 1.434 Å and R-factor = 0.040 .
Q. What strategies are employed to analyze the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Kinase Inhibition : Perform in vitro assays using recombinant kinases (e.g., EGFR, VEGFR). Measure IC₅₀ via fluorescence polarization or ADP-Glo™ assays. Structural analogs with methoxy/aryl groups show inhibitory activity due to hydrophobic interactions in ATP-binding pockets .
- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Derivatives with lipophilic substituents (e.g., pentyloxy) enhance membrane penetration .
- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis or SPR (Surface Plasmon Resonance) .
Q. How does the substitution pattern on the benzyl group influence physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : The pentyloxy group increases logP, enhancing blood-brain barrier penetration (calculated via ChemDraw).
- Bioactivity : Electron-donating groups (e.g., methoxy) stabilize charge-transfer interactions in enzyme binding. For example, 3-methoxy-4-alkoxy analogs show improved IC₅₀ values compared to unsubstituted derivatives .
- Thermodynamic Solubility : Assess via shake-flask method. Polar groups (e.g., methoxy) improve aqueous solubility but may reduce membrane permeability .
Notes
- Advanced questions emphasize structural analysis, SAR, and mechanistic studies.
- Methodological answers integrate synthesis, characterization, and bioactivity evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
